N-Boc-2,2,6,6-tetramethylpiperidine-N-oxyl-4-amino-4-carboxylic Acid

Description

Structural Characteristics and Nomenclature

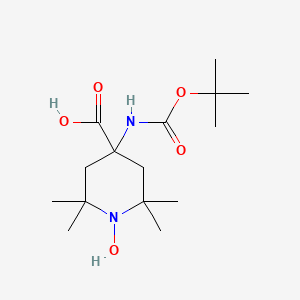

N-Boc-2,2,6,6-tetramethylpiperidine-N-oxyl-4-amino-4-carboxylic acid (CAS 124843-12-5) is a derivative of the paramagnetic amino acid 2,2,6,6-tetramethylpiperidine-N-oxyl-4-amino-4-carboxylic acid (TOAC), modified with a tert-butyloxycarbonyl (Boc) protecting group at the amino terminus. Its molecular formula is C~15~H~28~N~2~O~5~, with a molecular weight of 316.39 g/mol. The structure comprises a six-membered piperidine ring with tetramethyl substituents at positions 2 and 6, a nitroxide radical at position 1, and an amino-carboxylic acid functional group at position 4 (Figure 1). The Boc group (–O–C(O)–O–tBu) protects the α-amino group, enhancing stability during peptide synthesis.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C~15~H~28~N~2~O~5~ |

| Molecular Weight | 316.39 g/mol |

| CAS Number | 124843-12-5 |

| Nitroxide Group | 1-piperidinyloxy radical |

| Protection Group | tert-butyloxycarbonyl (Boc) |

The IUPAC name reflects its substitution pattern: 4-[[(1,1-dimethylethoxy)carbonyl]amino]-2,2,6,6-tetramethyl-1-piperidinyloxy-4-carboxylic acid. Common synonyms include Boc-TOAC and N-Boc-TOAC.

Historical Development and Discovery

TOAC was first synthesized in 1967 by Rassat and Rey as a spin-labeled amino acid for electron paramagnetic resonance (EPR) studies. The Boc-protected derivative emerged in the 1990s to address limitations in peptide synthesis, particularly the acid sensitivity of the nitroxide group during deprotection steps. Traditional Boc chemistry required repeated trifluoroacetic acid (TFA) treatments, which partially reduced the nitroxide radical. By introducing the Boc group, researchers stabilized TOAC during solid-phase peptide synthesis (SPPS), enabling its incorporation at internal peptide positions without radical degradation. This advancement expanded TOAC’s utility in studying helical peptides, membrane interactions, and protein-ligand dynamics.

TOAC as a Rigidly Coupled Spin Label

The rigidity of TOAC arises from its cyclic piperidine backbone and direct linkage to the peptide α-carbon, which restricts rotational freedom compared to side chain-attached labels like TEMPO. This structural constraint allows precise measurement of backbone dynamics and secondary structures via EPR. For example, in alanine-rich peptides, TOAC’s rigidity stabilizes 3~10~-helices in methanol and α-helices in aqueous solutions. The Boc group further minimizes conformational flexibility by sterically hindering interactions with adjacent residues.

Key Advantages Over Flexible Probes :

Physicochemical Properties and Stability

The Boc group increases TOAC’s hydrophobicity (logP ≈ 1.8), facilitating its use in membrane studies. The nitroxide radical exhibits UV-Vis absorption at 240 nm (π→π) and 420–450 nm (n→π), with molar extinction coefficients of 10^3^–10^4^ and 5–20 L·mol^−1^·cm^−1^, respectively. Stability studies show that the Boc group is cleaved under acidic conditions (e.g., TFA) but remains intact in basic or neutral environments. However, prolonged exposure to TFA during SPPS can reduce the nitroxide to a hydroxylamine, necessitating post-synthetic reoxidation with ammonium hydroxide.

Table 2: Stability Under Common Conditions

| Condition | Effect on Boc-TOAC |

|---|---|

| Trifluoroacetic acid | Boc deprotection; partial NO· reduction |

| Hydrochloric acid | Complete Boc cleavage |

| Ammonium hydroxide | Reoxidizes hydroxylamine to NO· |

| Organic solvents | Stable (MeOH, DMF, CH~2~Cl~2~) |

Relationship to Other Nitroxide-Containing Compounds

Boc-TOAC belongs to a family of rigid spin labels, including POAC (piperidine-N-oxyl-3-amino-3-carboxylic acid) and β-TOAC (a β-amino acid variant). Unlike TEMPO, which attaches to side chains via flexible linkers, TOAC derivatives are backbone-integrated, providing superior conformational reporting. The Boc group distinguishes it from Fmoc-TOAC, which uses 9-fluorenylmethyloxycarbonyl protection for alkaline cleavage compatibility. Compared to Proxyl (a five-membered nitroxide), TOAC’s six-membered ring reduces steric strain, enhancing thermal stability.

Structural Comparisons :

Properties

IUPAC Name |

1-hydroxy-2,2,6,6-tetramethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28N2O5/c1-12(2,3)22-11(20)16-15(10(18)19)8-13(4,5)17(21)14(6,7)9-15/h21H,8-9H2,1-7H3,(H,16,20)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEFAGYOGVDZSOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1O)(C)C)(C(=O)O)NC(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60747202 | |

| Record name | 4-[(tert-Butoxycarbonyl)amino]-1-hydroxy-2,2,6,6-tetramethylpiperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124843-12-5 | |

| Record name | 4-[(tert-Butoxycarbonyl)amino]-1-hydroxy-2,2,6,6-tetramethylpiperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization and Functionalization

The piperidine ring is constructed via acid-catalyzed cyclization of 2,2,6,6-tetramethyl-4-piperidone. Subsequent oxidation with meta-chloroperbenzoic acid (mCPBA) generates the nitroxide radical at the 1-position, stabilizing the compound for EPR applications. The 4-amino and 4-carboxylic acid groups are introduced through Strecker synthesis or reductive amination, though specific protocols for these steps remain proprietary in industrial settings.

Key Challenges

Steric hindrance from the tetramethyl groups complicates functionalization at the 4-position. Optimized reaction conditions, such as elevated temperatures (80–100°C) and prolonged reaction times (24–48 hours), are necessary to achieve satisfactory yields. The final TOAC intermediate is typically isolated as a pale yellow solid with a molecular weight of 215.27 g/mol.

N-Boc Protection Strategies

N-Boc protection of the 4-amino group is critical to prevent undesired side reactions during peptide synthesis. Three principal methods have been developed, differing in solvents, catalysts, and purification techniques.

Traditional Boc Protection Using Di-tert-butyl Dicarbonate

This method employs di-tert-butyl dicarbonate (Boc₂O) in a mixture of tert-butanol and aqueous sodium hydroxide.

Procedure

-

Reaction Setup : TOAC (5.42 mol) is dissolved in 1N NaOH (6.5 L) and tert-butanol (6.5 L) at 0°C.

-

Boc₂O Addition : Boc₂O (1.1 eq.) is added dropwise over 30 minutes, and the mixture is stirred overnight at room temperature.

-

Workup : The solution is concentrated to half-volume, acidified with 10% HCl, and filtered to isolate the product.

Outcomes

Greener Aqueous-Phase Boc Protection

A solvent-efficient approach uses water-acetone mixtures (95:5 v/v) under ambient conditions.

Procedure

-

Reaction Setup : TOAC (1 mmol) is dissolved in 9.5 mL water and 0.5 mL acetone.

-

Boc₂O Addition : Boc₂O (1 eq.) is added, and the mixture is stirred for 5–12 minutes.

-

Workup : Dichloromethane extracts the product, which is purified via silica gel chromatography (CH₂Cl₂/MeOH 9:1).

Outcomes

Solid-Phase Boc Protection with Polymer-Supported Scavengers

Sigma-Aldrich’s protocol integrates polymer-supported trisamine to sequester excess Boc₂O.

Procedure

-

Freebasing : TOAC·HCl is passed through a triethylamine-loaded column to liberate the free amine.

-

Boc Protection : Boc₂O in methanol is eluted into the reaction vial and stirred for 3 hours.

-

Purification : The mixture is filtered through trisamine resin, removing unreacted Boc₂O.

Outcomes

Purification and Characterization

Chromatographic Purification

Silica gel chromatography (CH₂Cl₂/MeOH 9:1) remains the standard for isolating N-Boc-TOAC, though polymer-supported scavengers offer a solvent-efficient alternative.

Analytical Data

Comparative Analysis of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N-Boc-2,2,6,6-tetramethylpiperidine-N-oxyl-4-amino-4-carboxylic Acid undergoes several types of reactions, including:

Reduction: Boc-protected amines can be reduced to the corresponding alcohols using sodium borohydride.

Common Reagents and Conditions

Common reagents used in these reactions include di-tert-butyl dicarbonate (Boc2O), sodium hydroxide, 4-dimethylaminopyridine (DMAP), trifluoroacetic acid (TFA), and hydrochloric acid .

Major Products

The major products formed from these reactions include the deprotected amine, alcohols, and various substituted derivatives depending on the specific reaction conditions .

Scientific Research Applications

Applications in Organic Synthesis

A. Free Radical Reactions

N-Boc-2,2,6,6-tetramethylpiperidine-N-oxyl-4-amino-4-carboxylic acid is commonly employed as a stable nitroxide radical in various free radical reactions. Its ability to stabilize free radicals makes it an essential reagent for:

- Polymerization Processes: It acts as a mediator in controlled radical polymerization techniques, enhancing the precision of molecular weight and polydispersity index.

- Synthesis of Complex Molecules: The compound facilitates the formation of complex organic structures through radical coupling reactions.

B. Amino Acid Protection

In peptide synthesis, protecting groups are crucial for selective reactions. The N-Boc (tert-butoxycarbonyl) group provides temporary protection for amino groups during synthesis, enabling:

- Selective Functionalization: The compound allows for the selective modification of amino acids without affecting other functional groups.

- Enhanced Stability: The N-Boc group increases the stability of intermediates during multi-step synthesis processes.

Catalytic Oxidation

N-Boc-2,2,6,6-tetramethylpiperidine-N-oxyl-4-amino-4-carboxylic acid serves as a catalyst in oxidation reactions. Its applications include:

- Oxidative Transformations: It is used in the oxidation of alcohols to carbonyl compounds and in the oxidation of sulfides to sulfoxides.

Mechanism of Action

The mechanism of action of N-Boc-2,2,6,6-tetramethylpiperidine-N-oxyl-4-amino-4-carboxylic Acid involves the protection of amine groups by forming a carbamate. The Boc group is added to the amine through a nucleophilic addition-elimination reaction, forming a tetrahedral intermediate. The resulting carbamate is stable under basic conditions but can be cleaved under acidic conditions, releasing the free amine .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Spin-Labeled Amino Acids

Key Compounds for Comparison:

TOAC (2,2,6,6-Tetramethylpiperidine-N-oxyl-4-amino-4-carboxylic Acid) Unprotected analog lacking Fmoc/Boc groups (CAS: 15871-57-5). Directly incorporates the nitroxide radical into the peptide backbone, minimizing steric disruption . Limitation: Low nucleophilicity of the amine group impedes acylation during chain elongation .

Fmoc-POAC [(9-Fluorenylmethyloxycarbonyl)-2,2,5,5-Tetramethylpyrrolidine-N-oxyl-3-amino-4-carboxylic Acid] Pyrrolidine-based analog with a five-membered ring (vs. TOAC’s six-membered piperidine). Potentially reduced steric hindrance but less rigid conformational constraints .

Side-Chain Attached Nitroxides (e.g., Methanethiosulfonate spin labels)

- Labels attached to cysteine residues via disulfide bonds.

- Larger size risks perturbing protein function, especially near active sites .

Structural Comparison Table

| Compound | Backbone Integration | Ring Structure | Protecting Groups | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|---|---|

| N-Boc-TOAC (Fmoc-TOAC) | Yes | Piperidine | Fmoc, Boc | 437.51 | 93372-25-9 |

| TOAC | Yes | Piperidine | None | 215.26* | 15871-57-5 |

| Fmoc-POAC | Yes | Pyrrolidine | Fmoc | ~420 (estimated) | Not available |

| Methanethiosulfonate label | No | N/A | N/A | ~250–300 | Varies |

*Calculated from molecular formula C₉H₁₇N₂O₃.

B. Stability and Handling

- Fmoc-TOAC’s nitroxide radical is susceptible to reduction by thiol-based scavengers (e.g., ethanedithiol, EDT) during TFA cleavage. Recommended cleavage cocktail: TFA/water/triisopropylsilane (95:2.5:2.5) .

- TOAC radicals are stable under standard peptide synthesis conditions but require post-synthesis oxidation (e.g., with ammonium persulfate) to regenerate the nitroxide if reduced .

Research Findings and Case Studies

- HIV-1 NCp7 Dynamics : TOAC incorporated at the N-terminus of NCp7 via SPPS provided high-resolution EPR data on protein motion without disrupting Zn-finger domains .

- Peptide-Resin Solvation : EPR spectra of TOAC-labeled peptide-resins revealed solvent accessibility differences in DCM:DMF mixtures, guiding optimization of SPPS conditions .

- Conformational Studies : TOAC analogs of Ctx(Ile²¹)-Ha peptide demonstrated α-helix stabilization, confirmed by EPR and circular dichroism .

Biological Activity

N-Boc-2,2,6,6-tetramethylpiperidine-N-oxyl-4-amino-4-carboxylic acid (often abbreviated as TOAC) is a compound of significant interest in medicinal chemistry and biochemistry due to its unique structural features and biological properties. This article delves into its biological activity, focusing on its antioxidant, anticancer, and neuroprotective effects.

- Molecular Formula : C15H27N2O5

- Molecular Weight : 315.39 g/mol

- Appearance : Pale yellow solid

- Melting Point : >150 °C (decomposes)

- Solubility : Soluble in DMSO and methanol .

1. Antioxidant Activity

TOAC exhibits notable antioxidant properties. The presence of the nitroxide moiety allows it to scavenge free radicals effectively. Studies have shown that compounds with similar structures can prevent oxidative stress in cells, which is crucial for protecting against various diseases linked to oxidative damage .

2. Anticancer Effects

The anticancer potential of TOAC has been investigated in various cellular models. For instance, it has been reported to inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. In vitro studies have demonstrated that TOAC can reduce cell viability in several cancer cell lines, including:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 20 | Induction of apoptosis |

| MCF7 | 14 | Cell cycle arrest and apoptosis |

| A549 | 40 | Inhibition of proliferation |

These findings suggest that TOAC may serve as a lead compound for developing new anticancer agents .

3. Neuroprotective Effects

Recent research highlights the neuroprotective properties of TOAC. Its ability to cross the blood-brain barrier makes it a candidate for treating neurodegenerative diseases. Studies indicate that TOAC can protect neuronal cells from oxidative stress-induced damage, potentially offering therapeutic benefits in conditions like Alzheimer's disease .

Case Studies

Several case studies have focused on the application of TOAC in different biological contexts:

- Case Study 1 : A study on the effects of TOAC on neuronal cells showed a significant reduction in markers of oxidative stress after treatment with the compound. This suggests its potential utility in neuroprotection .

- Case Study 2 : In an investigation involving breast cancer cell lines (MCF7), TOAC was found to enhance the efficacy of conventional chemotherapeutics by sensitizing cells to drug-induced apoptosis .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying N-Boc-2,2,6,6-tetramethylpiperidine-N-oxyl-4-amino-4-carboxylic acid (TOAC) for peptide incorporation?

- Methodological Answer : TOAC is synthesized via solid-phase peptide synthesis (SPPS) using Fmoc/Boc chemistry. The nitroxide moiety is pre-attached to the α-carbon of the amino acid backbone, ensuring minimal structural perturbation. Purification involves reversed-phase HPLC with gradients of acetonitrile/water (0.1% TFA). Critical quality checks include mass spectrometry (MS) and electron paramagnetic resonance (EPR) to confirm spin label integrity .

Q. How should TOAC-labeled peptides be stored to maintain stability?

- Methodological Answer : Store lyophilized peptides at -20°C in airtight, light-protected containers. In solution, avoid repeated freeze-thaw cycles and maintain pH 6–8 to prevent nitroxide reduction. Decomposition products under extreme conditions (e.g., high heat) include CO and NOx gases .

| Stability Parameters | Conditions |

|---|---|

| Solid-state stability | Stable at -20°C, desiccated |

| Solution stability (pH 7.4) | 72 hours at 4°C |

| Decomposition threshold | >80°C (exothermic breakdown) |

Advanced Research Questions

Q. How can conflicting dynamics data from TOAC-based EPR and fluorescence probes be resolved?

- Methodological Answer : Discrepancies arise due to differences in probe size (TOAC is smaller than fluorescent tags) and attachment sites (backbone vs. side chains). To reconcile

Validate EPR-derived rotational correlation times with molecular dynamics (MD) simulations.

Use dual-labeling (e.g., TOAC + fluorophore) to cross-validate under identical conditions.

Adjust for probe mobility using the "wobble-in-a-cone" model in EPR analysis .

Q. What experimental design considerations optimize TOAC’s use in studying RNA-protein interactions?

- Methodological Answer :

- Labeling Site : Attach TOAC at terminal regions (e.g., N-terminus) to avoid interference with RNA-binding domains (e.g., Zn-finger motifs).

- Solvent Conditions : Use low-ionic-strength buffers to minimize nonspecific binding. Include RNA stem-loop structures as ligands to assess binding-induced rigidity.

- EPR Parameters : Employ X-band EPR with 0.1–0.3 mM spin-labeled protein to avoid dipole-dipole broadening. Use power saturation to detect accessibility changes upon RNA binding .

Q. How does TOAC’s integration into α-helical vs. disordered protein regions affect EPR line shape analysis?

- Methodological Answer :

- α-Helical Regions : Reduced mobility yields narrower EPR spectra (lower ΔHpp). Use slow-motion simulations (e.g., EasySpin’s

chilifunction) to extract order parameters. - Disordered Regions : Increased mobility broadens spectra; apply the Freed model to quantify rotational diffusion rates.

- Validation : Compare with circular dichroism (CD) to correlate spectral changes with secondary structure .

Data Contradiction Analysis

Q. Why might TOAC-labeled proteins show higher flexibility in EPR than NMR relaxation data?

- Resolution Strategy :

- Time Scale Differences : EPR detects nanosecond motions, while NMR captures picosecond-to-microsecond dynamics. Use multifrequency EPR (e.g., Q-band) to resolve faster motions.

- Probe Artifacts : TOAC’s rigid piperidine ring may overreport flexibility in structured regions. Cross-validate with site-directed mutagenesis (e.g., alanine scanning) .

Method Optimization

Q. How to troubleshoot TOAC signal loss during peptide synthesis?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.